molecular formula C24H30N2O3 B5106398 ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate

ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate

Cat. No.: B5106398
M. Wt: 394.5 g/mol
InChI Key: ZEWVYFAVELNQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate is a chemical compound that is commonly used in scientific research. It is a piperidinecarboxylate derivative that is known for its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action has been studied extensively in recent years.

Mechanism of Action

The mechanism of action of ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate is not fully understood. However, it is known to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that play a role in the regulation of gene expression, while PDEs are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of these enzymes by this compound may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied in scientific research. In addition, the compound has potential therapeutic applications in the treatment of various diseases, making it a promising candidate for further research. However, there are also limitations to using this compound in lab experiments. The compound may have off-target effects, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate. One area of research could focus on the development of more potent derivatives of the compound with improved selectivity and efficacy. Another area of research could involve the investigation of the compound's potential therapeutic applications in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Additionally, further studies could be conducted to better understand the compound's mechanism of action and its potential off-target effects.

Synthesis Methods

Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate is synthesized using a specific method. The method involves the reaction of ethyl 4-piperidinecarboxylate with 2-phenylethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with 3-(4-pyridinyl)propanoic acid in the presence of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to yield the final product.

Scientific Research Applications

Ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate has been extensively studied in scientific research. The compound has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, the compound has been shown to have neuroprotective effects in animal models of neurological disorders.

Properties

IUPAC Name

ethyl 4-(2-phenylethyl)-1-(3-pyridin-4-ylpropanoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-2-29-23(28)24(13-10-20-6-4-3-5-7-20)14-18-26(19-15-24)22(27)9-8-21-11-16-25-17-12-21/h3-7,11-12,16-17H,2,8-10,13-15,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWVYFAVELNQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)CCC2=CC=NC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.